molecular formula C21H23N3O5 B10993909 N-[2-(4-hydroxyphenyl)ethyl]-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B10993909
M. Wt: 397.4 g/mol
InChI Key: BUZPLKFGDRPCGW-UHFFFAOYSA-N
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Description

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydroxyphenyl group, a methoxybenzyl group, and an imidazolidinyl ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable precursor with a hydroxylating agent under controlled conditions to introduce the hydroxy group.

    Formation of the Methoxybenzyl Intermediate: This step involves the reaction of a suitable precursor with a methoxylating agent to introduce the methoxy group.

    Formation of the Imidazolidinyl Ring: This step involves the cyclization of an appropriate precursor to form the imidazolidinyl ring.

    Final Coupling Reaction: The hydroxyphenyl and methoxybenzyl intermediates are coupled with the imidazolidinyl ring under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated ring structures.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxybenzyl groups may interact with enzymes or receptors, while the imidazolidinyl ring may play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHYLBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: Similar structure but with a methyl group instead of a methoxy group.

    N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-ETHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-[2-(4-HYDROXYPHENYL)ETHYL]-2-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]ACETAMIDE is unique due to the presence of both hydroxyphenyl and methoxybenzyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C21H23N3O5/c1-29-17-8-4-15(5-9-17)13-24-20(27)18(23-21(24)28)12-19(26)22-11-10-14-2-6-16(25)7-3-14/h2-9,18,25H,10-13H2,1H3,(H,22,26)(H,23,28)

InChI Key

BUZPLKFGDRPCGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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